Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate
Overview
Description
Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is an organic compound that belongs to the class of macrocyclic ligands. It is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to substitute the tert-butyl groups.
Complexation Reactions: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as alkyl halides for substitution reactions.
Metal Salts: Such as gadolinium chloride for complexation reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives and metal complexes, which have applications in various fields .
Scientific Research Applications
Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is used in several scientific research applications:
Mechanism of Action
The mechanism by which di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate exerts its effects involves the chelation of metal ions. The macrocyclic structure allows it to form highly stable complexes with metal ions, which can then be used in various applications such as imaging and therapy . The molecular targets include metal ions like gadolinium and copper, and the pathways involved are primarily related to the formation of coordination complexes .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used for similar applications.
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: Used in the preparation of metal complexes for MRI contrast agents.
Uniqueness
Di-tert-butyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its specific structure that allows for the formation of highly stable metal complexes. This stability is crucial for its applications in imaging and therapy, where the integrity of the complex is essential .
Properties
IUPAC Name |
ditert-butyl 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O4/c1-17(2,3)25-15(23)21-11-7-19-9-13-22(14-10-20-8-12-21)16(24)26-18(4,5)6/h19-20H,7-14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQCINUNCOJXGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CCNCC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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